molecular formula C27H23NO5 B14034533 1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione

1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione

Cat. No.: B14034533
M. Wt: 441.5 g/mol
InChI Key: AUCVFNBQPWKHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione is a complex organic compound with a unique structure that includes hydroxyphenyl groups and a benzo[d]pyrrolo[2,1-b][1,3]oxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-hydroxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized under acidic conditions to form the oxazine ring. The isobutyl group is introduced through alkylation reactions, and the final product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

    1,2-bis(4-hydroxyphenyl)-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine: Lacks the isobutyl group, which may affect its biological activity and solubility.

    1,2-bis(4-hydroxyphenyl)-3a-methyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione: Contains a methyl group instead of an isobutyl group, which may result in different reactivity and applications.

Uniqueness

1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione is unique due to its specific structural features, such as the isobutyl group and the oxazine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H23NO5

Molecular Weight

441.5 g/mol

IUPAC Name

1,2-bis(4-hydroxyphenyl)-3a-(2-methylpropyl)pyrrolo[1,2-a][3,1]benzoxazine-3,5-dione

InChI

InChI=1S/C27H23NO5/c1-16(2)15-27-25(31)23(17-7-11-19(29)12-8-17)24(18-9-13-20(30)14-10-18)28(27)22-6-4-3-5-21(22)26(32)33-27/h3-14,16,29-30H,15H2,1-2H3

InChI Key

AUCVFNBQPWKHPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC12C(=O)C(=C(N1C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.